

physical properties of 1,3-Dioxan-2-one

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Compound of Interest

Compound Name: 1,3-Dioxan-2-one

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An In-Depth Technical Guide to the Physical Properties of **1,3-Dioxan-2-one**

Introduction

1,3-Dioxan-2-one, also commonly known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate ester.^{[1][2]} It presents as a colorless or white crystalline solid at room temperature.^{[2][3][4]} This compound serves as a critical monomer in the synthesis of biodegradable aliphatic polycarbonates, most notably poly(trimethylene carbonate).^[5] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures, owing to their biocompatibility, low toxicity, and favorable degradation profiles.^{[1][2]}

This guide provides a comprehensive overview of the core physical properties of **1,3-Dioxan-2-one**, detailed experimental protocols for their determination, and visualizations of its key chemical synthesis and polymerization pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **1,3-Dioxan-2-one** are summarized in the table below. These values are essential for its handling, storage, and application in various synthetic procedures.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ O ₃	[1][2][6]
Molecular Weight	102.09 g/mol	[1][2][7]
Appearance	White to almost white, powder to crystal	[2][3]
Melting Point	45.0 to 49.0 °C	[1][2][8][9]
Boiling Point	135 °C / 4 mmHg (lit.)	[2][9]
	255.2 °C at 760 mmHg	[10]
Density	1.200 ± 0.06 g/cm ³ (Predicted)	[2]
	1.23 g/cm ³ (50 °C)	[4]
Solubility	Soluble in Methanol, DMSO	[1][2]
Refractive Index	1.4409	[4]
CAS Number	2453-03-4	[1][2]

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization and quality control. The following sections describe standard methodologies applicable to **1,3-Dioxan-2-one**.

Melting Point Determination

The melting point is a key indicator of purity. For a pure crystalline solid like **1,3-Dioxan-2-one**, the melting range should be narrow, typically within 1-2°C.[11]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

- Sample Preparation: A small amount of **1,3-Dioxan-2-one** is finely ground into a powder.[12] The open end of a glass capillary tube is pressed into the powder until a sample column of 1-3 mm is obtained.[11] The tube is then tapped gently to pack the sample firmly at the sealed end.[11]

- Apparatus Setup:
 - Thiele Tube: The capillary tube is attached to a thermometer with the sample aligned next to the thermometer bulb.[\[13\]](#) The assembly is inserted into a Thiele tube containing high-boiling mineral oil, ensuring the rubber band holding the capillary is above the oil level.
 - Digital Melting Point Apparatus (e.g., Mel-Temp): The packed capillary is inserted into the heating block of the apparatus.
- Heating and Observation:
 - A preliminary, rapid heating can be performed to determine an approximate melting point.[\[11\]](#)[\[12\]](#)
 - For an accurate measurement, the apparatus is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[\[11\]](#)
- Data Recording: Two temperatures are recorded to define the melting range:
 - T_1 : The temperature at which the first droplet of liquid is observed.[\[12\]](#)
 - T_2 : The temperature at which the last solid crystal melts completely.[\[12\]](#)
 - The recorded melting range is $T_1 - T_2$.

Solubility Determination

Solubility testing determines the appropriate solvent for reactions, purification, and analysis.

Methodology: Shake-Flask Method

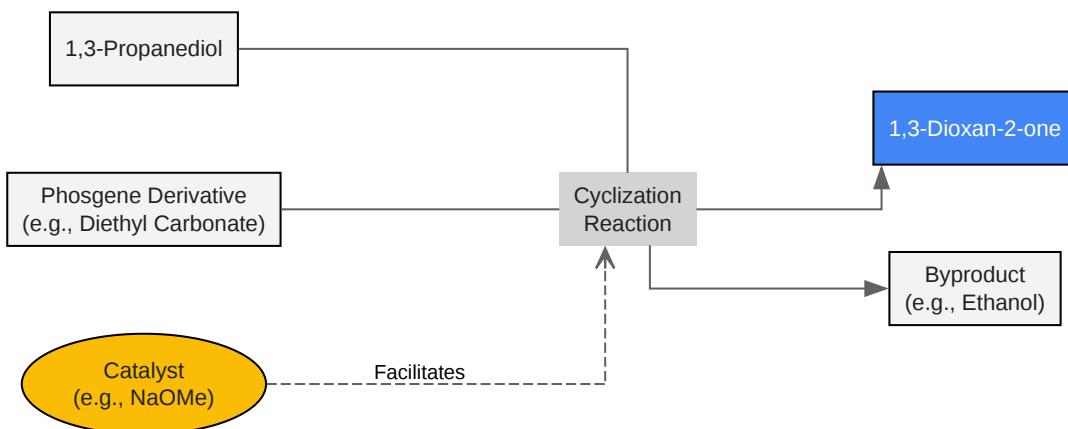
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[\[14\]](#)

- Preparation: An excess amount of **1,3-Dioxan-2-one** is added to a known volume of the solvent to be tested (e.g., Methanol, DMSO, water) in a sealed flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[\[14\]](#)

- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]
- Sample Separation: Once equilibrium is achieved, the mixture is allowed to settle. The undissolved solid is separated from the saturated solution by centrifugation or filtration.[15] Care must be taken to avoid temperature changes during this step.
- Analysis: The concentration of **1,3-Dioxan-2-one** in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after creating a calibration curve.
- Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

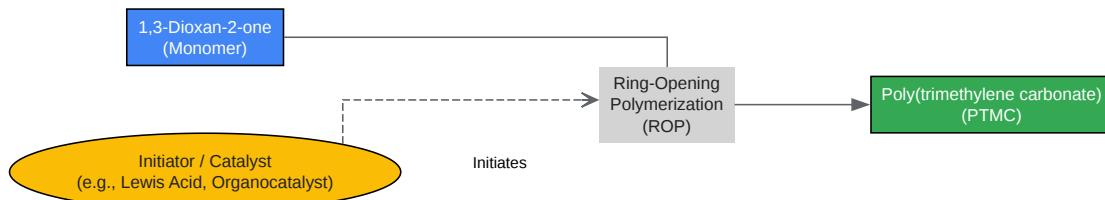
Mandatory Visualizations

The following diagrams illustrate the primary chemical pathways involving **1,3-Dioxan-2-one**.



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Caption: Synthesis pathway of **1,3-Dioxan-2-one** via cyclization.

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Caption: Ring-opening polymerization of **1,3-Dioxan-2-one**.

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